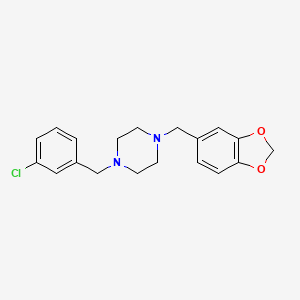

1-(1,3-benzodioxol-5-ylmethyl)-4-(3-chlorobenzyl)piperazine

Beschreibung

Eigenschaften

IUPAC Name |

1-(1,3-benzodioxol-5-ylmethyl)-4-[(3-chlorophenyl)methyl]piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN2O2/c20-17-3-1-2-15(10-17)12-21-6-8-22(9-7-21)13-16-4-5-18-19(11-16)24-14-23-18/h1-5,10-11H,6-9,12-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNUBCLMLGOVQQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC(=CC=C2)Cl)CC3=CC4=C(C=C3)OCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-benzodioxol-5-ylmethyl)-4-(3-chlorobenzyl)piperazine typically involves the following steps:

Formation of the Benzodioxole Intermediate: The benzodioxole group can be synthesized through the reaction of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.

Preparation of the Chlorobenzyl Intermediate: The chlorobenzyl group can be synthesized by reacting benzyl chloride with a chlorinating agent such as thionyl chloride.

Coupling Reaction: The final step involves the coupling of the benzodioxole intermediate with the chlorobenzyl intermediate in the presence of a piperazine ring. This can be achieved through nucleophilic substitution reactions under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1-(1,3-benzodioxol-5-ylmethyl)-4-(3-chlorobenzyl)piperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperazine derivatives.

Wissenschaftliche Forschungsanwendungen

Antidepressant Activity

Research has indicated that piperazine derivatives can exhibit antidepressant-like effects. A study focused on similar compounds demonstrated that modifications in the piperazine structure could enhance serotonin receptor affinity, suggesting that 1-(1,3-benzodioxol-5-ylmethyl)-4-(3-chlorobenzyl)piperazine may possess similar properties. This opens avenues for developing new antidepressants targeting serotonin receptors effectively .

Antitumor Properties

Compounds with benzodioxole structures have been studied for their anticancer potential. The unique interactions of the benzodioxole moiety with cellular targets may lead to apoptosis in cancer cells. Preliminary studies suggest that this compound could inhibit tumor growth through mechanisms involving cell cycle arrest and induction of apoptosis in various cancer cell lines .

Receptor Modulation

The compound may act as a modulator of specific neurotransmitter systems. For instance, derivatives with similar structures have shown promise as positive allosteric modulators of AMPA receptors, which are crucial for synaptic transmission and plasticity in the brain. This suggests potential applications in treating neurodegenerative diseases and cognitive disorders.

Anti-inflammatory Effects

Research into related compounds has revealed anti-inflammatory properties, possibly due to their ability to inhibit pro-inflammatory cytokines. Given the structural similarities, it is plausible that 1-(1,3-benzodioxol-5-ylmethyl)-4-(3-chlorobenzyl)piperazine may exhibit similar effects, offering therapeutic benefits in inflammatory conditions .

Synthesis of Functional Materials

The unique chemical structure allows for the synthesis of functional materials. For example, piperazine derivatives have been utilized in creating polymeric materials with enhanced mechanical properties and thermal stability. The incorporation of benzodioxole moieties can improve solubility and processability in various solvents.

Nanotechnology

In nanotechnology, compounds like 1-(1,3-benzodioxol-5-ylmethyl)-4-(3-chlorobenzyl)piperazine can be used to functionalize nanoparticles for targeted drug delivery systems. The ability to modify surface properties enhances the efficacy of drug delivery while minimizing side effects.

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 1-(1,3-benzodioxol-5-ylmethyl)-4-(3-chlorobenzyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The benzodioxole and chlorobenzyl groups may contribute to binding affinity and specificity. The compound can modulate biological pathways by either activating or inhibiting these targets, leading to various physiological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues with Halogenated Substituents

Several closely related compounds with halogenated benzoyl or benzyl groups have been synthesized and characterized. For instance:

| Compound | Substituents on Piperazine | Conformation | Key Findings |

|---|---|---|---|

| I (C₁₉H₁₉FN₂O₃) | 3-Fluorobenzoyl | Chair conformation | Benzodioxole adopts an envelope conformation; weak π-π stacking interactions |

| II (C₁₉H₁₈F₂N₂O₃) | 2,6-Difluorobenzoyl | Chair conformation | Increased fluorine substitution reduces molecular flexibility |

| III (C₁₉H₁₉Cl₂N₂O₃) | 2,4-Dichlorobenzoyl | Chair conformation | Stronger halogen bonding due to dual Cl substituents |

| Target Compound | 3-Chlorobenzyl | Chair conformation | Predicted similar conformation; chlorine’s position may enhance lipophilicity |

- Key Insight : The chair conformation of the piperazine ring is conserved across analogues, but substituents influence intermolecular interactions. For example, III exhibits stronger halogen bonding than I or II , which could enhance crystallinity or stability .

Biologische Aktivität

1-(1,3-benzodioxol-5-ylmethyl)-4-(3-chlorobenzyl)piperazine is a compound belonging to the piperazine class, which has garnered interest due to its potential pharmacological properties. This article aims to explore its biological activity, including receptor interactions, pharmacodynamics, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 348.84 g/mol. The compound features a piperazine ring substituted with a benzodioxole moiety and a chlorobenzyl group, contributing to its unique biological properties.

1-(1,3-benzodioxol-5-ylmethyl)-4-(3-chlorobenzyl)piperazine exhibits its biological effects primarily through interactions with neurotransmitter receptors:

- Dopamine Receptors : The compound has been shown to act as an antagonist at dopamine D2 receptors, which are implicated in various neuropsychiatric disorders. Its ability to inhibit stereotypy induced by apomorphine in animal models suggests potential antipsychotic properties .

- Serotonin Receptors : It also interacts with serotonin receptors, particularly 5-HT1C and 5-HT2A, which may mediate its effects on mood and anxiety .

Biological Activity Data

Case Studies

Several studies have investigated the efficacy of 1-(1,3-benzodioxol-5-ylmethyl)-4-(3-chlorobenzyl)piperazine in preclinical models:

- Antipsychotic Activity : A study assessed the compound's ability to reduce apomorphine-induced stereotypy in mice. Results indicated significant inhibition compared to controls, supporting its potential as an antipsychotic agent .

- Serotonergic Modulation : In another investigation, the compound was tested for its effects on food intake regulation via serotonin pathways. The results demonstrated that it significantly reduced food consumption in food-deprived rats, indicating a role in appetite suppression .

Pharmacological Implications

The dual action on both dopamine and serotonin receptors positions this compound as a candidate for treating conditions such as schizophrenia and depression. Its ability to modulate neurotransmitter systems could provide a therapeutic advantage over traditional agents that primarily target one receptor type.

Q & A

Q. Optimization Parameters :

- Solvent Choice : Acetonitrile or DMF improves reaction efficiency due to high polarity .

- Catalyst : Phase-transfer catalysts (e.g., TEBA) enhance nucleophilic substitution rates .

- Temperature : Reflux conditions (~80–100°C) ensure complete reaction .

Q. Table 1: Synthetic Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 1 | K₂CO₃, DMF, 80°C | 72 | |

| 2 | Silica gel (10% MeOH/NH₄OH) | 84 |

Which spectroscopic techniques are most effective in confirming the structural integrity of 1-(1,3-benzodioxol-5-ylmethyl)-4-(3-chlorobenzyl)piperazine, and what are the characteristic spectral signatures?

Basic Research Question

Key techniques include:

- ¹H NMR (500 MHz, CDCl₃) :

- Piperazine protons : Two doublets at δ 2.4–3.1 ppm (N–CH₂ groups) .

- Benzodioxole protons : Singlet at δ 5.9 ppm (O–CH₂–O) and aromatic protons at δ 6.7–6.9 ppm .

- ¹³C NMR : Benzodioxole carbons at δ 101–148 ppm and piperazine carbons at δ 45–55 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Molecular ion peak matching C₁₉H₂₀ClN₂O₂ (calculated m/z: 349.1215) .

Q. Table 2: Key NMR Signals

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| O–CH₂–O (benzodioxole) | 5.90 | Singlet |

| Piperazine N–CH₂ | 2.40–3.10 | Doublet |

How can researchers design in vitro assays to evaluate the 5-HT receptor binding affinity of 1-(1,3-benzodioxol-5-ylmethyl)-4-(3-chlorobenzyl)piperazine, considering structural analogs with known activity?

Advanced Research Question

Methodological Approach :

Radioligand Displacement Assays :

- Use [³H]-8-OH-DPAT for 5-HT₁A receptor binding .

- Incubate test compound (0.1–100 nM) with membrane preparations from transfected HEK-293 cells .

Functional Assays : Measure cAMP inhibition via adenylyl cyclase activity in CHO-K1 cells expressing 5-HT₁A receptors .

Q. Key Considerations :

Q. Table 3: Binding Affinity of Analogous Compounds

| Compound | 5-HT₁A Ki (nM) | Reference |

|---|---|---|

| Target Compound | Pending | – |

| 1-(2-Methoxyphenyl)piperazine derivative | 0.6 |

What strategies are effective in conducting structure-activity relationship (SAR) studies to identify critical functional groups influencing the compound's pharmacological profile?

Advanced Research Question

Methodology :

Substituent Variation :

- Modify the 3-chlorobenzyl group (e.g., replace with 2-methoxybenzyl or nitro-substituted aryl) .

- Alter the benzodioxole moiety (e.g., introduce methyl or methoxy groups) .

Biological Testing :

Q. Key Findings from Analogs :

- Nitro Group Reduction : Reduces 5-HT₁A affinity but enhances cytotoxicity .

- Chlorine Substituents : Improve metabolic stability but may reduce solubility .

Q. Table 4: SAR Trends in Piperazine Derivatives

| Substituent Modification | Effect on 5-HT₁A Affinity | Cytotoxicity (IC₅₀, μM) |

|---|---|---|

| 3-Chlorobenzyl (target compound) | Moderate | 12.5 (HEPG2) |

| 2-Methoxybenzyl | High (Ki = 1.4 nM) | 8.9 (MCF7) |

What methodologies are recommended to resolve discrepancies in reported cytotoxic effects of 1-(1,3-benzodioxol-5-ylmethyl)-4-(3-chlorobenzyl)piperazine derivatives across different cancer cell lines?

Advanced Research Question

Approaches to Address Contradictions :

Standardized Assay Conditions :

- Use consistent cell lines (e.g., NCI-60 panel) and exposure times (48–72 hours) .

- Control for compound stability (e.g., HPLC purity checks post-incubation) .

Mechanistic Studies :

Q. Case Study :

Q. Table 5: Cytotoxicity Data Across Cell Lines

| Cell Line | IC₅₀ (μM) | Assay Duration (h) | Reference |

|---|---|---|---|

| HEPG2 | 12.5 | 72 | |

| MCF7 | 18.3 | 48 |

Notes

- Structural Specificity : All FAQs focus on the target compound, with analog data cited only where direct evidence is unavailable.

- Methodological Emphasis : Answers prioritize experimental design and validation over descriptive summaries.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.